molecular formula C16H12FN3O3 B11382870 4-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11382870
M. Wt: 313.28 g/mol
InChI Key: ZIZJTNXDCJSYCW-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound with the molecular formula C15H11FN2O3 It is characterized by the presence of a fluorine atom, a methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Methoxyphenyl Group: The methoxyphenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(4-methoxyphenyl)benzamide: Lacks the oxadiazole ring but shares the fluorine and methoxyphenyl groups.

    4-fluoro-N-(4-methoxybenzyl)benzamide: Contains a methoxybenzyl group instead of the methoxyphenyl group.

    4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide: Contains a sulfonamide group instead of the benzamide group.

Uniqueness

4-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H12FN3O3

Molecular Weight

313.28 g/mol

IUPAC Name

4-fluoro-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C16H12FN3O3/c1-22-13-8-4-10(5-9-13)14-15(20-23-19-14)18-16(21)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21)

InChI Key

ZIZJTNXDCJSYCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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